molecular formula C18H11NO B6324797 12H-Benzofuro[3,2-a]carbazole CAS No. 1246308-85-9

12H-Benzofuro[3,2-a]carbazole

Cat. No. B6324797
M. Wt: 257.3 g/mol
InChI Key: DERKMBVPWKXOHM-UHFFFAOYSA-N
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Description

12H-Benzofuro[3,2-a]carbazole is a chemical compound with the molecular formula C18H11NO and a molecular weight of 257.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of 12H-Benzofuro[3,2-a]carbazole involves several steps. For instance, one method involves the use of acetic acid and (dimethylamino)acetaldehyde diethyl acetal . The reaction is stirred at reflux until no reactant is present any longer. The mixture is then diluted with dichloromethane at room temperature and washed with distilled water and sodium chloride .


Molecular Structure Analysis

The InChI code for 12H-Benzofuro[3,2-a]carbazole is 1S/C18H11NO/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 12H-Benzofuro[3,2-a]carbazole is 506.8±23.0 °C . Its predicted density is 1.375±0.06 g/cm3 .

Scientific Research Applications

OLEDs and Photophysical Properties

  • Bipolar Host Material for Phosphorescent OLEDs: 12H-Benzofuro[3,2-a]carbazole has been utilized as a bipolar host material in yellow and red phosphorescent OLEDs. This material demonstrated better performance in terms of current and external quantum efficiencies compared to reference materials (Jang et al., 2020).
  • Thermally Activated Delayed Fluorescence (TADF) Emitters: The compound has been applied in the development of TADF emitters, where its structure affects charge transfer properties and emission color, leading to improved efficiency and blue-shifted emission color (Jung et al., 2020).

Fluorescence and Chemical Synthesis

  • Fluorescent Properties and Synthesis: Studies have shown the efficient synthesis of fluorescent benzofuro[3,2-b]carbazoles. These compounds exhibit tunable photophysical properties based on the electronic nature of substituents (Chen et al., 2020).
  • Solid-State Fluorescence: Structural isomers of benzofuro[2,3-c]oxazolocarbazole-type fluorescent dyes have been synthesized. These dyes show considerable differences in absorption and fluorescence spectra in solution and solid state, indicating potential applications in material science (Ooyama et al., 2007).

Solar Energy Applications

  • Dye-Sensitized Solar Cells: Novel benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorescent dyes, derived from 12H-Benzofuro[3,2-a]carbazole, have been developed as sensitizers in dye-sensitized solar cells (DSSCs). These compounds show significant solid-state fluorescence and have been evaluated for their photovoltaic performance (Ooyama et al., 2007).

Molecular Engineering

  • Donor Engineering for TADF Molecules: The compound has been used in donor engineering of TADF molecules, demonstrating high reverse intersystem crossing rate and high photoluminescence quantum yield (Shin et al., 2021).

Safety And Hazards

12H-Benzofuro[3,2-a]carbazole is classified under GHS07. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for 12H-Benzofuro[3,2-a]carbazole are not mentioned in the search results, it’s worth noting that benzofurocarbazole moieties have been synthesized for investigations related to photophysics and device parameters . This suggests potential applications in the field of materials science and optoelectronics.

properties

IUPAC Name

12H-[1]benzofuro[3,2-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKMBVPWKXOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12H-Benzofuro[3,2-a]carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HJ Jang, R Braveenth, K Raagulan, SY Choi, YH Park… - Dyes and …, 2020 - Elsevier
2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide (DBT-INFUR) is a bipolar host material for yellow and red phosphorescent OLEDs. DBT-INFUR was designed …
Number of citations: 6 www.sciencedirect.com
DJ Shin, J Lim, JY Lee - Journal of Materials Chemistry C, 2021 - pubs.rsc.org
A thermally activated delayed fluorescence (TADF) molecule with high reverse intersystem crossing rate accompanied by high photoluminescence quantum yield was developed by …
Number of citations: 2 pubs.rsc.org
DS Kim, SJ Yoon, KH Lee, JY Lee… - Advanced Optical …, 2021 - Wiley Online Library
A series of thermally activated delayed fluorescence (TADF) emitters of 5‐(4,6‐diphenyl‐1,3,5‐triazin‐2‐yl)‐2‐(15‐phenylbenzofuro[3,2‐a]indolo[3,2‐c]carbazol‐10(15H)‐yl)…
Number of citations: 4 onlinelibrary.wiley.com
HL Lee, WJ Chung, JY Lee - Chemical Engineering Journal, 2021 - Elsevier
The design strategy of thermally activated delayed fluorescence (TADF) emitters for high quantum efficiency in the TADF devices was developed by addition of a secondary donor in an …
Number of citations: 7 www.sciencedirect.com
T Jin, J Zhao, N Asao… - Chemistry–A European …, 2014 - Wiley Online Library
The progress of the metal‐catalyzed annulation reactions toward construction of various π‐conjugated polycyclic cores with high conjugation extension is described. This article gives a …
M Cai, M Auffray, D Zhang, Y Zhang, R Nagata… - Chemical Engineering …, 2021 - Elsevier
How to enhance the reverse intersystem crossing (RISC) rates of deep-blue/blue thermally activated delayed fluorescent (TADF) materials remains a difficult task to be solved. …
Number of citations: 47 www.sciencedirect.com

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